molecular formula C25H38O8 B13867679 Androsterone 3-beta-glucuronide D5

Androsterone 3-beta-glucuronide D5

Cat. No.: B13867679
M. Wt: 471.6 g/mol
InChI Key: VFUIRAVTUVCQTF-ISWMLDJZSA-N
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Description

Androsterone 3-beta-glucuronide D5 (C25H33D5O8) is a deuterium-labeled analog of androsterone glucuronide, a major metabolite of androgenic steroids. It is synthesized via a six-step process from epiandrosterone, achieving a 63% yield, and serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for doping control . The incorporation of five deuterium atoms (at positions 2,2,3,4,4) enhances its stability and distinguishes it chromatographically from non-deuterated analytes, ensuring accurate quantification in biological matrices . This compound is critical for monitoring steroid glucuronide hydrolysis, streamlining analytical workflows by eliminating the need for solid-phase extraction .

Properties

Molecular Formula

C25H38O8

Molecular Weight

471.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D

InChI Key

VFUIRAVTUVCQTF-ISWMLDJZSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Six-Step Synthesis from Epiandrosterone

A high-yield chemical synthesis method for 2,2,3,4,4-d5-androsterone-beta-D-glucuronide, a closely related compound, was reported with a 63% overall yield starting from epiandrosterone. This six-step synthesis involves:

  • Protection and activation of the steroid hydroxyl groups,
  • Introduction of deuterium labels at specific positions,
  • Coupling with glucuronic acid derivatives to form the glucuronide conjugate.

The synthesized compound serves as an internal standard for anabolic steroid screening, allowing omission of time-consuming solid-phase extraction steps prior to GC-MS analysis, thus simplifying sample preparation workflows.

Enzymatic Glucuronidation Methods

Glucuronylsynthase-Mediated Synthesis

An improved enzymatic method utilizes the glucuronylsynthase enzyme derived from Escherichia coli β-glucuronidase to catalyze the conjugation of glucuronic acid to steroid substrates, including androsterone derivatives. Key features of this method include:

  • Use of synthetically derived α-D-glucuronyl fluoride as the glucuronyl donor,
  • Conducting the reaction in a mixed solvent system (10% tert-butanol in sodium phosphate buffer, pH 7.5) at 37 °C for 48 hours,
  • Enhanced steroid solubility due to tert-butanol without compromising enzyme activity,
  • High conversion rates depending on steroid substitution and stereochemistry (up to 90% conversion for epiandrosterone),
  • Subsequent purification by solid-phase extraction to yield milligram-scale quantities suitable for analytical characterization (NMR, MS).

This enzymatic approach offers a rapid, single-step synthesis and purification route for steroid glucuronides, including deuterium-labeled analogs, with potential for scalable production.

Sample Preparation and Hydrolysis Optimization for Analytical Use

Hydrolysis of Glucuronides and Sulfates

For analysis of steroid glucuronides such as this compound in biological samples (e.g., urine), efficient hydrolysis to free steroids is critical. Studies have optimized hydrolysis conditions using enzyme mixtures and buffer systems:

  • Enzymes tested include β-glucuronidase from E. coli and β-glucuronidase/arylsulfatase from Helix pomatia,
  • Buffers evaluated include phosphate, imidazole, acetate, and citrate buffers at various pH values,
  • The combination of β-glucuronidase from E. coli and arylsulfatase from Helix pomatia in citrate buffer (pH ~6.3) provided the best hydrolysis efficiency for both glucuronides and sulfates,
  • Hydrolysis conditions typically involve incubation at 55 °C for 70 minutes,
  • Post-hydrolysis, steroids are extracted by liquid-liquid extraction with diethyl ether, evaporated, and derivatized with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis.

Quality Control in Hydrolysis

The use of deuterium-labeled internal standards such as D4-androsterone-glucuronide and D5-etiocholanolone allows monitoring of hydrolysis efficiency and extraction recovery. This approach ensures accuracy in steroid quantification and helps to avoid false negatives in doping control.

Comparative Summary of Preparation Methods

Preparation Aspect Chemical Synthesis (Six-Step) Enzymatic Glucuronidation (Glucuronylsynthase) Hydrolysis & Sample Prep for Analysis
Starting Material Epiandrosterone Steroidal alcohol substrates (e.g., epiandrosterone) Urine or biological samples containing glucuronides
Labeling Incorporation of deuterium (D5) at specific positions Deuterium-labeled substrates or glucuronyl donors Use of deuterium-labeled internal standards for QC
Reaction Conditions Multi-step chemical synthesis, moderate complexity Single-step enzymatic reaction, 37 °C, 2 days Enzymatic hydrolysis at 55 °C, 70 min, citrate buffer pH ~6.3
Yield ~63% overall yield Up to 90% conversion depending on substrate Complete hydrolysis confirmed by internal standards
Purification Chromatographic purification post-synthesis Solid-phase extraction purification Liquid-liquid extraction followed by derivatization
Application Reference standard synthesis for GC-MS analysis Rapid preparation for analytical standards and research Sample preparation for steroid quantification in doping control

Research Findings and Practical Considerations

  • The six-step chemical synthesis method provides a robust route to produce deuterium-labeled androsterone glucuronides with high purity and yield, suitable for use as certified reference materials in doping control laboratories.
  • Enzymatic glucuronidation using glucuronylsynthase from E. coli offers a milder, more environmentally friendly alternative with fewer synthetic steps and good scalability, facilitating preparation of a library of steroid glucuronides including deuterated analogs.
  • Optimized hydrolysis protocols combining β-glucuronidase and arylsulfatase in citrate buffer enable efficient cleavage of glucuronide and sulfate conjugates in urine samples, improving detection sensitivity and accuracy for steroids like androsterone glucuronides.
  • The integration of deuterium-labeled internal standards throughout sample preparation and analysis is critical for quality assurance in steroid profiling and doping control.

Chemical Reactions Analysis

Types of Reactions: Androsterone 3-beta-glucuronide D5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its hydroxylated form.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Androsterone 3-beta-glucuronide D5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgen metabolites.

    Biology: Studied for its role in androgen metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders.

    Industry: Utilized in the development of diagnostic assays and research tools for studying hormone metabolism.

Mechanism of Action

The mechanism of action of Androsterone 3-beta-glucuronide D5 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The compound is metabolized by UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17, which facilitate its excretion from the body. It acts as a marker for androgen activity and is used to study the effects of androgens on various biological pathways.

Comparison with Similar Compounds

Structural Comparisons

Compound Functional Groups Substituents Deuterium Labeling Molecular Formula
Androsterone 3-beta-glucuronide D5 Glucuronic acid conjugate 3β-glucuronide, 17-oxo, deuterium at C2,2,3,4,4 Yes C25H33D5O8
Androsterone glucuronide Glucuronic acid conjugate 3β-glucuronide, 17-oxo No C25H38O8
Androsterone monosulfate Sulfate conjugate 3-sulfate, 17-oxo No C19H28O6S
Etiocholanolone glucuronide Glucuronic acid conjugate 3α-glucuronide, 17-oxo (5β-isomer) No C25H38O8
Androstane-3α,17β-diol 3-glucuronide Glucuronic acid conjugate 3α-glucuronide, 17β-hydroxy No C25H40O8

Key Differences :

  • This compound is distinguished by deuterium labeling, absent in other analogs.
  • Sulfate conjugates (e.g., androsterone monosulfate) lack the glucuronic acid moiety, altering solubility and metabolic pathways .
  • Stereochemical variations (e.g., 3α vs. 3β glucuronidation in etiocholanolone glucuronide) influence receptor interactions and clearance rates .

Metabolic Pathways and Enzymatic Specificity

  • This compound: Not naturally occurring; used to trace glucuronide hydrolysis in analytical workflows .
  • Androsterone glucuronide : Formed via UGT2B7-mediated glucuronidation of androsterone, a 5α-reductase metabolite of testosterone .
  • Etiocholanolone glucuronide: Derived from etiocholanolone (5β-reduced metabolite), reflecting alternative testosterone metabolism prevalent in children .
  • Androsterone monosulfate: Generated by sulfotransferases, serving as a circulating androgen marker in hyperandrogenic conditions .

Enzyme Specificity :

  • 5α-reductase activity correlates with serum androsterone glucuronide levels in hirsute women, whereas 5β-reductase dominates in pediatric metabolism .

Contrasts :

    Q & A

    Basic Research Questions

    Q. What validated analytical methods are recommended for quantifying Androsterone 3-beta-glucuronide D5 in biological matrices?

    • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D4-androsterone glucuronide) to enhance specificity and accuracy. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to differentiate conjugated and free forms, followed by solid-phase extraction for purification. Calibration curves should be validated against certified reference materials to ensure precision (CV <15%) .
    • Key Considerations : Matrix effects (e.g., ion suppression in plasma) must be evaluated using post-column infusion studies.

    Q. How can researchers confirm the structural integrity of synthesized this compound?

    • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with gas chromatography-mass spectrometry (GC-MS). NMR identifies the glucuronide moiety’s anomeric proton (δ 5.2–5.4 ppm) and steroid backbone, while GC-MS confirms molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can further validate isotopic purity (e.g., D5 labeling) .

    Advanced Research Questions

    Q. How do interspecies differences in UDP-glucuronyl transferase activity affect the metabolic fate of Androsterone 3-beta-glucuronide?

    • Experimental Design : Compare biliary excretion in female rat models (e.g., HE vs. LE rats) to human urinary excretion profiles. Use liver microsomal assays fortified with NADPH to measure enzyme kinetics (Km and Vmax) for glucuronidation. In rats, >95% of androsterone glucuronide is excreted unchanged in bile, whereas humans show rapid urinary elimination without further metabolism .
    • Data Contradiction : Rat studies suggest UDP-glucuronyl transferase dominance in HE rats, but human clinical data (e.g., Selter et al.) indicate limited hepatic metabolism, highlighting species-specific enzyme expression .

    Q. What methodological approaches resolve contradictions in correlating Androsterone 3-beta-glucuronide levels with cancer risk?

    • Analysis Framework : Conduct multivariate regression to adjust for confounders (e.g., bilirubin levels, hormonal status). For example, a study found a weak positive association between androsterone glucuronide and prostate cancer risk (OR 1.2–1.5), but the bilirubin-to-androsterone glucuronide ratio was inversely correlated with upper gastrointestinal cancers, suggesting bilirubin’s protective role masks androsterone’s oncogenic potential .
    • Recommendation : Stratify cohorts by hormone receptor status and use isotopic dilution assays to minimize measurement bias in epidemiological studies .

    Q. How can researchers optimize isotopic tracer studies to investigate Androsterone 3-beta-glucuronide’s role in steroidogenesis?

    • Methodology : Administer deuterium-labeled D5-androsterone glucuronide in vivo and track metabolites via LC-HRMS. Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous and exogenous pathways. In rat models, <1% of the injected dose is converted to 5α-androstane-3α,17β-diol monoglucuronide, indicating limited back-conversion .
    • Challenges : Ensure isotopic purity (>95%) and validate tracer stability under physiological conditions to avoid artifactual results.

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